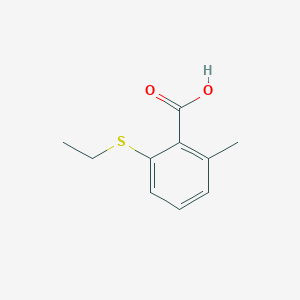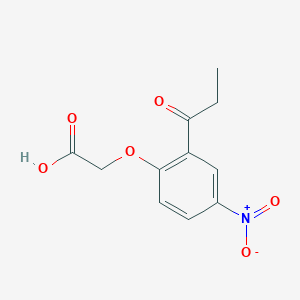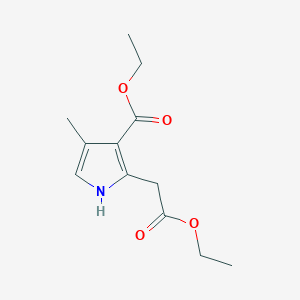
Ethyl 2-(2-ethoxy-2-oxoethyl)-4-methyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-ethoxy-2-oxoethyl)-4-methyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound is characterized by its pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The presence of the ethoxy and oxoethyl groups further defines its chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-ethoxy-2-oxoethyl)-4-methyl-1H-pyrrole-3-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method involves the reaction of ethyl 2-bromomethyl-3-furoate with ethyl sulfanylacetate in ethanol at room temperature under an inert atmosphere . The reaction is facilitated by the addition of an equivalent amount of sodium ethylate, which acts as a base.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethyl 2-(2-ethoxy-2-oxoethyl)-4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted pyrrole derivatives.
科学的研究の応用
Ethyl 2-(2-ethoxy-2-oxoethyl)-4-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-(2-ethoxy-2-oxoethyl)-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active intermediates. These intermediates can then participate in biochemical reactions, influencing cellular processes and functions.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with a similar ethoxy group.
Methyl butyrate: Another ester with a different alkyl group.
Ethyl benzoate: An ester with a benzene ring instead of a pyrrole ring.
Uniqueness
Ethyl 2-(2-ethoxy-2-oxoethyl)-4-methyl-1H-pyrrole-3-carboxylate is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
90125-55-6 |
|---|---|
分子式 |
C12H17NO4 |
分子量 |
239.27 g/mol |
IUPAC名 |
ethyl 2-(2-ethoxy-2-oxoethyl)-4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H17NO4/c1-4-16-10(14)6-9-11(8(3)7-13-9)12(15)17-5-2/h7,13H,4-6H2,1-3H3 |
InChIキー |
GYRZTNHJNFFMOH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(C(=CN1)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


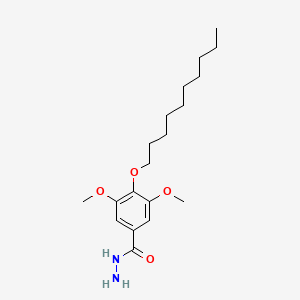
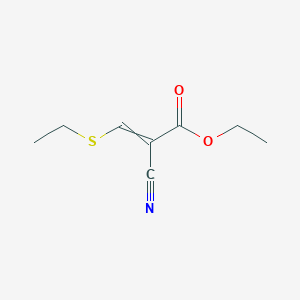
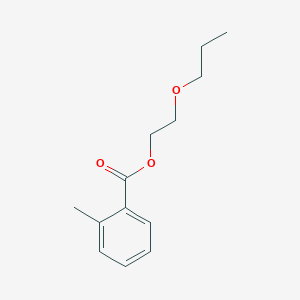
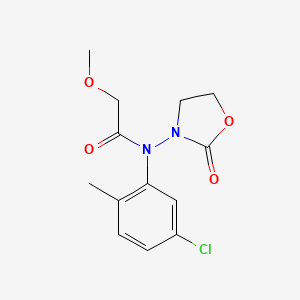
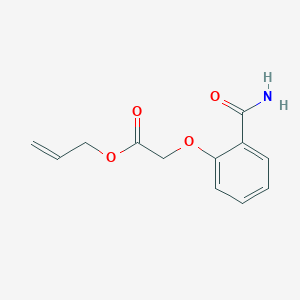
![Methyl [2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]acetate](/img/structure/B14376331.png)

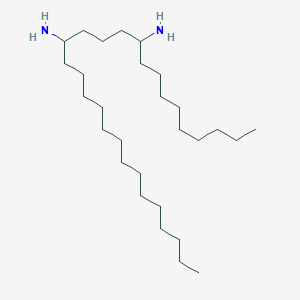
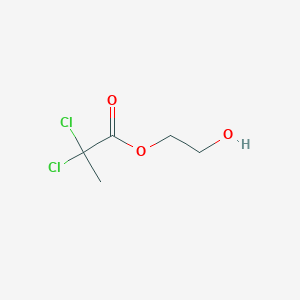
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene)](/img/structure/B14376356.png)
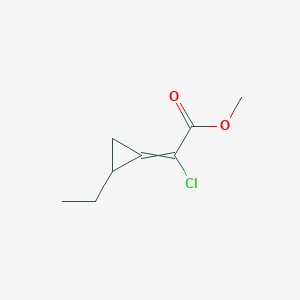
![1,1'-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14376364.png)
